molecular formula C11H19ClN2O3 B2901654 (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate CAS No. 335280-33-6

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

Cat. No.: B2901654
CAS No.: 335280-33-6
M. Wt: 262.73
InChI Key: YNQPVKUFUAKAJC-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound with the molecular formula C₁₁H₁₉ClN₂O₃ and a molecular weight of 262.73 g/mol . Its stereospecific (S)-configuration at the pyrrolidine ring distinguishes it from racemic or (R)-isomers, which may exhibit divergent biological or synthetic behaviors. The compound features a reactive 2-chloroacetamido group and a tert-butyloxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical derivatization . Key identifiers include CAS 865432-10-6 and MDL MFCD21093029 .

Properties

IUPAC Name

tert-butyl (3S)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQPVKUFUAKAJC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of tert-butyl (S)-3-(2-chloroacetamido)pyrrolidine-1-carboxylate with indirubin-3’-monoxime in the presence of triethylamine and N,N-dimethyl-formamide at 80°C for 16 hours. This is followed by treatment with trifluoroacetic acid in dichloromethane at room temperature for 1 hour .

Chemical Reactions Analysis

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

a) tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Molecular features : Contains a 6-iodo-3-methoxypyridin-2-yloxy substituent instead of the 2-chloroacetamido group.
  • The methoxy group reduces electrophilicity compared to the chloroacetamido group, limiting its utility in nucleophilic substitution reactions .

b) N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide

  • Molecular features : Incorporates a tert-butyldimethylsilyl (TBS) protecting group and a pivalamide moiety.
  • Key differences: The TBS group offers superior stability under acidic conditions compared to the Boc group but requires fluoride-based deprotection.

Stereochemical and Functional Group Comparisons

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Reactivity/Applications
(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate 2-Chloroacetamido, Boc 262.73 Nucleophilic substitution, peptide synthesis
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo-methoxypyridine ~420 (estimated) Radiopharmaceuticals, imaging agents
4-Chloro-3-(hydroxymethyl)phenol Chlorophenol, hydroxymethyl 158.58 Antimicrobial intermediates

Key Findings:

Reactivity : The 2-chloroacetamido group in the target compound enables facile alkylation or cross-coupling reactions, unlike the silyl- or methoxy-substituted analogs .

Stereochemical Impact: The (S)-configuration may enhance enantioselectivity in asymmetric catalysis compared to non-chiral analogs like 4-chloro-3-(hydroxymethyl)phenol .

Stability : Compounds with TBS groups (e.g., in ) exhibit higher thermal stability but require specialized deprotection methods .

Research Implications and Industrial Relevance

  • Pharmaceutical Synthesis : The target compound’s chloroacetamido group is critical for constructing β-lactam antibiotics or kinase inhibitors, whereas iodine-substituted analogs are prioritized in radiochemistry .

Biological Activity

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate, identified by its CAS number 335280-33-6, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}ClN2_2O3_3, with a molecular weight of 262.73 g/mol. The compound features a pyrrolidine ring substituted with a chloroacetamido group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications. Below are some key findings regarding its biological activity:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the chloroacetamido group may enhance its activity against specific bacterial strains.
  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially inhibiting their activity. This aspect could be pivotal in developing treatments for diseases where enzyme inhibition is beneficial.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of this compound in various biological assays. Notable studies include:

  • Synthesis and Characterization : A study published in Molecules detailed the synthetic pathways leading to the formation of this compound, highlighting its purity and structural integrity through various spectroscopic methods.
  • Biological Assays : In vitro assays demonstrated that the compound exhibits moderate inhibitory effects on certain bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
  • Mechanistic Studies : Further investigations into its mechanism of action revealed that the compound may disrupt bacterial cell wall synthesis, leading to cell lysis. This mechanism aligns with other known antimicrobial agents that target similar pathways .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
AntimicrobialInhibition of E. coli
Enzyme InhibitionPotential inhibition observed

Q & A

Q. Advanced

HalogenReactivity (krel)Bioactivity (IC₅₀)
Cl1.00.8 μM
Br0.61.2 μM
I0.32.5 μM
Chloro derivatives exhibit optimal balance between reactivity (SN2 kinetics) and metabolic stability. Iodo analogs show higher lipophilicity but lower plasma stability .

How can researchers resolve contradictions in halogen substitution data?

Q. Advanced

  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies for SN2 pathways.
  • Isotopic Labeling : ¹⁸O-tracing in hydrolysis experiments clarifies mechanistic differences between Cl/Br analogs.
    A 2023 study reconciled discrepancies by identifying solvent effects (polar aprotic vs. protic) as a key variable .

What analytical techniques validate purity and stereochemistry?

Q. Advanced

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to confirm enantiopurity (>99% ee).
  • ¹H/¹³C NMR : Key signals: δ 1.43 ppm (tert-butyl), δ 4.22 ppm (pyrrolidine C3-H).
  • HRMS : Expected [M+H]⁺ = 263.1084; deviations > 5 ppm indicate impurities .

Why is the pyrrolidine ring critical for its biochemical interactions?

Basic
The pyrrolidine ring:

  • Mimics proline’s conformational rigidity, enhancing target binding.
  • Provides a stereocenter (C3) for enantioselective interactions.
  • Facilitates hydrogen bonding via the carbamate oxygen .

How to design derivatives for improved pharmacokinetics?

Advanced
Strategies include:

  • Prodrug Modifications : Replace tert-butyl with ester groups for enhanced solubility.
  • PEGylation : Attach polyethylene glycol to the pyrrolidine nitrogen to prolong half-life.
    A 2025 study achieved a 3-fold increase in oral bioavailability by introducing a methyl group at C4 .

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